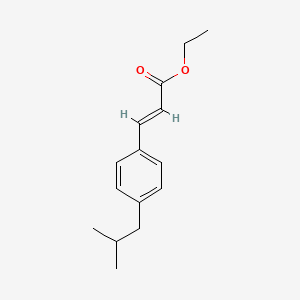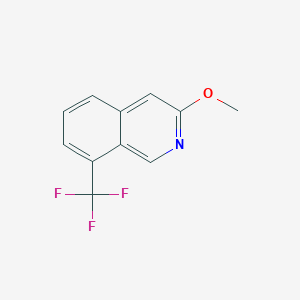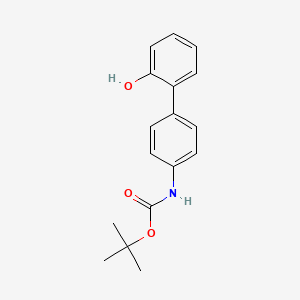
2-(4-BOC-Aminophenyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-BOC-Aminophenyl)phenol is a chemical compound with the CAS number 1261999-15-8 . It has a molecular weight of 285.34 and its IUPAC name is 4-[(tert-butoxycarbonyl)amino]-2’-hydroxy-1,1’-biphenyl .
Molecular Structure Analysis
The molecular structure of 2-(4-BOC-Aminophenyl)phenol is represented by the linear formula C17H19NO3 . The InChI code for this compound is 1S/C17H19NO3/c1-17(2,3)21-16(20)18-13-10-8-12(9-11-13)14-6-4-5-7-15(14)19/h4-11,19H,1-3H3,(H,18,20) .Chemical Reactions Analysis
Phenols, which are structurally similar to 2-(4-BOC-Aminophenyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The hydroxyl group in phenols is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
2-(4-BOC-Aminophenyl)phenol has a molecular weight of 285.34 . The compound is slightly soluble in water .Applications De Recherche Scientifique
Phenolic compounds are natural bioactive molecules found mainly in plant tissues that have shown interesting bioactivities, such as antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities . These bioactivities have led to great interest in their use by several industries . However, despite the large number of scientific studies on this topic, some issues still need to be studied and solved, such as the understanding of the main actions of these compounds in organisms .
Food Industry
Phenolic compounds are used as natural alternatives to artificial food additives . They exhibit antioxidant, antimicrobial, and anti-inflammatory activities, which can enhance the quality and shelf-life of food products .
Cosmetic Industry
The antioxidant properties of phenolic compounds are beneficial in skincare products. They can protect the skin from oxidative stress and environmental damage .
Packaging Industry
Phenolic compounds can be used in the packaging industry due to their antimicrobial and antioxidant properties. They can help to preserve the quality of packaged food products .
Textile Industry
Phenolic compounds can be used in the textile industry for the production of functional textiles. They can provide antimicrobial, UV protection, and antioxidant properties to the textiles .
Pharmaceutical Industry
Phenolic compounds have shown potential in the treatment of various human ailments, including hypertension, metabolic problems, inflammatory infections, and neurodegenerative diseases .
Chemical Industry
Phenolic compounds are used in the synthesis of various chemicals. They can act as precursors or intermediates in chemical reactions .
Agriculture
Phenolic compounds can be used in agriculture for their antimicrobial and insecticidal properties. They can help protect crops from pests and diseases .
Environmental Remediation
Phenolic compounds can be used in environmental remediation processes. They can help remove pollutants from the environment due to their ability to bind to heavy metals .
Fuel Industry
Some phenolic compounds can be used as biofuel additives due to their high calorific value .
Plastic Industry
Phenolic compounds can be used in the plastic industry as antioxidants, stabilizers, and flame retardants .
Leather Industry
Phenolic compounds can be used in the leather industry for tanning processes .
Paper Industry
Phenolic compounds can be used in the paper industry for their colorant properties .
Safety And Hazards
The safety data sheet for 2-(4-BOC-Aminophenyl)phenol suggests that it may cause an allergic skin reaction. It is suspected of causing genetic defects and is harmful if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
tert-butyl N-[4-(2-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-17(2,3)21-16(20)18-13-10-8-12(9-11-13)14-6-4-5-7-15(14)19/h4-11,19H,1-3H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJANPEUZMXQMEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-BOC-Aminophenyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

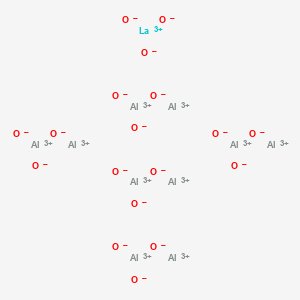

![(E)-tert-Butyl 4-(hydroxyimino)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1143927.png)
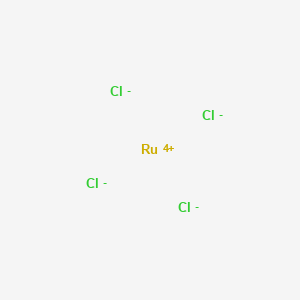
![2-Oxa-6-azaspiro[3.5]nonane oxalate](/img/structure/B1143939.png)
![N-epsilon-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)-L-lysine](/img/structure/B1143940.png)
![3-Bromo-6-methylimidazo[1,2-A]pyrazine](/img/structure/B1143942.png)
